molecular formula C5H6ClFN2O2 B1449695 4-fluoro-5-methyl-1H-pyrazole-3-carboxylic acid hydrochloride CAS No. 1796890-17-9

4-fluoro-5-methyl-1H-pyrazole-3-carboxylic acid hydrochloride

Cat. No. B1449695
M. Wt: 180.56 g/mol
InChI Key: UOMWZCRGGRLWFF-UHFFFAOYSA-N
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Description

“4-fluoro-5-methyl-1H-pyrazole-3-carboxylic acid hydrochloride” is a chemical compound . Pyrazoles are a class of compounds that have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

The synthesis of pyrazoles involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A novel method for synthesizing 5-fluoro-3- (difluoromethyl) -5-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid derivatives and free acids thereof involves a direct fluorination reaction with a fluorination gas comprising or consisting of elemental fluorine (F2), in a reactor which is resistant to elemental fluorine (F2) and hydrogen fluoride (HF) .


Chemical Reactions Analysis

Pyrazoles undergo various chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-fluoro-5-methyl-1H-pyrazole-3-carboxylic acid hydrochloride” are not explicitly mentioned in the search results .

Scientific Research Applications

Organic Synthesis and Catalysis

Synthesis of Pyrazole Derivatives : Research highlights the utility of pyrazole compounds in organic synthesis. For instance, the development of Aurora kinase inhibitors, which include pyrazole structures, showcases the role of these compounds in synthesizing potential cancer treatments (ロバート ヘンリー,ジェームズ, 2006). Additionally, the synthesis of N-substituted pyrazolines demonstrates the versatility of pyrazole derivatives in creating compounds with potential applications ranging from material science to medicinal chemistry (Wan-Sin Loh et al., 2013).

Material Science

Corrosion Inhibitors : Pyrazole derivatives have been evaluated as corrosion inhibitors for steel in hydrochloric acid, demonstrating the potential of these compounds in protecting metals against corrosion, which is crucial for extending the lifespan of industrial materials (L. Herrag et al., 2007).

Pharmacological Research

Antimicrobial Activity : Pyrazole compounds have shown antimicrobial activity, indicating their potential in developing new antibiotics. The synthesis and evaluation of Schiff's base, azetidinones, and thiazolidinones derivatives highlight the antimicrobial potency of these structures against various bacterial strains (B. Mistry et al., 2016).

properties

IUPAC Name

4-fluoro-5-methyl-1H-pyrazole-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FN2O2.ClH/c1-2-3(6)4(5(9)10)8-7-2;/h1H3,(H,7,8)(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOMWZCRGGRLWFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C(=O)O)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-5-methyl-1H-pyrazole-3-carboxylic acid hydrochloride

CAS RN

1796890-17-9
Record name 4-fluoro-5-methyl-1H-pyrazole-3-carboxylic acid hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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